"5-(Aminomethyl)-1-ethyl-2-pyrrolidinone" chemical structure elucidation
"5-(Aminomethyl)-1-ethyl-2-pyrrolidinone" chemical structure elucidation
An In-depth Technical Guide to the Structural Elucidation of 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone
Abstract
The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery, chemical synthesis, and materials science. This guide provides a comprehensive, in-depth walkthrough of the modern spectroscopic techniques and logical workflows required to elucidate the structure of a novel small molecule, using 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone as a practical case study. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating and robust analytical process. We will leverage a multi-technique approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to assemble the molecular puzzle from first principles.
Introduction: The Rationale for Structural Verification
5-(Aminomethyl)-1-ethyl-2-pyrrolidinone is a substituted lactam, a class of compounds with significant pharmacological interest due to their presence in various bioactive molecules, including nootropics like Piracetam. Before any biological or chemical investigation can proceed, its precise atomic connectivity and constitution must be rigorously confirmed. Errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant safety concerns.
This guide employs a systematic approach, beginning with the determination of the molecular formula and proceeding through the identification of functional groups and the assembly of the molecular skeleton. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation provides the certainty required in modern chemical science.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
The first step in any structural elucidation is to determine the elemental composition of the analyte.[1] High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.
For our target molecule, the molecular formula is C₇H₁₄N₂O .
From this formula, we can calculate the Degrees of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds within the structure.
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Formula : DoU = C - (H/2) + (N/2) + 1
-
Calculation : DoU = 7 - (14/2) + (2/2) + 1 = 7 - 7 + 1 + 1 = 2
A DoU of 2 suggests the presence of, for example, two double bonds, one triple bond, two rings, or, most relevant to our expected structure, one ring and one double bond. This is perfectly consistent with the proposed pyrrolidinone structure, which contains one five-membered ring and one carbonyl (C=O) double bond.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Objective : To determine the exact mass of the molecular ion for elemental composition analysis.
-
Methodology :
-
Sample Preparation : Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation : Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules, minimizing fragmentation.
-
Data Acquisition : Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis : The expected exact mass for [C₇H₁₄N₂O + H]⁺ is 143.1184 Da. Compare the experimentally observed mass to the theoretical mass to confirm the molecular formula.
-
Functional Group Identification: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a rapid and effective method for identifying the presence of key functional groups.[2]
For 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone, we anticipate the following characteristic absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Primary Amine) | 3400-3250 (two bands, broad) | Confirms the presence of the -NH₂ group. |
| C-H Stretch (sp³ Aliphatic) | 2960-2850 (strong, sharp) | Indicates the ethyl and pyrrolidinone ring C-H bonds. |
| C=O Stretch (Amide/Lactam) | 1680-1650 (very strong, sharp) | Key signal confirming the 2-pyrrolidinone carbonyl group. The frequency is typical for a five-membered lactam.[3] |
| N-H Bend (Primary Amine) | 1650-1580 (moderate, broad) | Further evidence for the -NH₂ group. |
| C-N Stretch | 1250-1020 (moderate) | Corresponds to the C-N bonds in the ring and side chain. |
The absence of absorptions around 1750-1700 cm⁻¹ (ester/acid) or a broad O-H stretch around 3300 cm⁻¹ (alcohol/acid) helps to rule out isomeric structures.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
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Objective : To identify the functional groups present in the molecule.
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Methodology :
-
Sample Preparation : If the sample is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
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Data Acquisition : Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
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Data Processing : The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
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Assembling the Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and spatial proximity of atoms.[4] We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to piece the structure together.[1]
Logical Workflow for NMR Analysis
The following diagram illustrates the systematic approach to structure elucidation using a suite of NMR experiments.
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Defining the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). Based on the proposed structure, we predict 7 distinct proton signals plus a broad signal for the amine protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃) Atom numbering is provided on the structure below.
(Note: This is a placeholder for a generated image of the chemical structure with numbered atoms for clarity in the table below.)
| Proton(s) | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-a | -CH₂-CH₃ | 3.3 - 3.5 | Quartet (q) | 2H | Methylene group attached to electron-withdrawing nitrogen of the lactam.[5] |
| H-b | -CH₂-CH₃ | 1.1 - 1.3 | Triplet (t) | 3H | Standard aliphatic methyl group coupled to a methylene.[6] |
| H-3 (2H) | Ring -CH₂- | 1.8 - 2.1 | Multiplet (m) | 2H | Aliphatic methylene within the ring. |
| H-4 (2H) | Ring -CH₂- | 2.2 - 2.4 | Multiplet (m) | 2H | Methylene group alpha to the carbonyl, deshielded.[3] |
| H-5 | Ring -CH- | 3.5 - 3.7 | Multiplet (m) | 1H | Methine proton attached to two electron-withdrawing groups (ring nitrogen and aminomethyl side chain). |
| H-6 (2H) | -CH₂-NH₂ | 2.8 - 3.0 | Multiplet (m) | 2H | Methylene adjacent to a primary amine. |
| H-7 (2H) | -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Exchangeable amine protons; chemical shift is concentration and solvent dependent.[6] |
¹³C NMR and DEPT: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom. The DEPT-135 experiment further clarifies the carbon types: CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (like C=O) are absent in a DEPT spectrum.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon(s) | Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale for Chemical Shift |
| C-2 | C=O | 175 - 178 | Absent | Carbonyl carbon of a five-membered lactam. |
| C-5 | Ring -CH- | 55 - 60 | Positive (CH) | Methine carbon bonded to two nitrogen atoms (in-ring and side chain). |
| C-6 | -CH₂-NH₂ | 42 - 46 | Negative (CH₂) | Carbon adjacent to a primary amine. |
| C-a | -CH₂-CH₃ | 38 - 42 | Negative (CH₂) | Carbon adjacent to the ring nitrogen. |
| C-4 | Ring -CH₂- | 29 - 33 | Negative (CH₂) | Carbon alpha to the carbonyl group. |
| C-3 | Ring -CH₂- | 22 - 26 | Negative (CH₂) | Aliphatic carbon within the ring. |
| C-b | -CH₂-CH₃ | 14 - 16 | Positive (CH₃) | Standard aliphatic methyl carbon. |
2D NMR: Connecting the Pieces
While 1D NMR provides the list of parts, 2D NMR shows how they are connected.[7][8]
Correlation Spectroscopy (COSY) COSY reveals ¹H-¹H coupling correlations, typically over 2-3 bonds.[9] It is invaluable for tracing out spin systems.
-
Expected Key Correlations :
-
A strong cross-peak between the protons at H-a (~3.4 ppm) and H-b (~1.2 ppm), confirming the ethyl group.
-
A correlation pathway connecting H-5 -> H-4 -> H-3 , confirming the connectivity of the pyrrolidinone ring.
-
A correlation between H-5 and the aminomethyl protons H-6 , linking the side chain to the ring.
-
Heteronuclear Single Quantum Coherence (HSQC) HSQC maps each proton directly to the carbon it is attached to (¹JCH coupling).[10] This allows for the unambiguous assignment of carbon signals based on the more easily interpreted proton spectrum.[1]
-
Expected Key Correlations :
-
H-a (~3.4 ppm) will correlate with C-a (~40 ppm).
-
H-b (~1.2 ppm) will correlate with C-b (~15 ppm).
-
H-5 (~3.6 ppm) will correlate with C-5 (~57 ppm).
-
And so on for all C-H bonds.
-
Heteronuclear Multiple Bond Correlation (HMBC) HMBC is the ultimate tool for assembling the molecular skeleton by showing correlations between protons and carbons over 2-4 bonds (ⁿJCH, n>1).[10][11] This technique connects the spin systems identified by COSY and assigns quaternary carbons.
-
Expected Key Correlations for Structural Confirmation :
-
Ethyl to Ring : Protons H-a and H-b should both show a correlation to the methine carbon C-5 , and critically, H-a should correlate to C-2 (the carbonyl), confirming the N-ethyl substitution.
-
Aminomethyl to Ring : The aminomethyl protons H-6 should show a correlation to the ring methine carbon C-5 , confirming its attachment point. The methine proton H-5 should correlate to the aminomethyl carbon C-6 .
-
Carbonyl Position : Protons on adjacent carbons (H-a and H-4 ) should show correlations to the carbonyl carbon C-2 , definitively placing it at position 2.
-
The following diagram illustrates the key HMBC correlations that lock the structure in place.
Caption: Key HMBC correlations for structural assembly.
Experimental Protocol: NMR Spectroscopy
-
Objective : To acquire a full suite of 1D and 2D NMR spectra for complete structural assignment.
-
Methodology :
-
Sample Preparation : Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation : A high-field NMR spectrometer (400 MHz or higher is recommended).
-
Data Acquisition :
-
¹H NMR : Acquire a standard 1D proton spectrum.
-
¹³C NMR : Acquire a proton-decoupled 1D carbon spectrum.
-
DEPT-135 : Acquire a DEPT-135 spectrum to differentiate carbon types.
-
COSY, HSQC, HMBC : Acquire standard gradient-selected (gCOSY, gHSQC, gHMBC) 2D spectra using the manufacturer's recommended pulse programs and parameters.
-
-
Corroboration and Fragmentation: Mass Spectrometry (MS)
In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. Using an ionization method like Electron Ionization (EI), the molecular ion will fragment in a predictable way.
-
Molecular Ion (M⁺˙) : The peak corresponding to the molecular weight (m/z = 142) should be observed.
-
Key Fragmentation Pathways :
-
α-Cleavage at N1 : Loss of an ethyl radical (•CH₂CH₃, 29 Da) would lead to a fragment at m/z = 113.
-
α-Cleavage at C5 : Cleavage of the C5-C6 bond could lead to the loss of the aminomethyl radical (•CH₂NH₂, 30 Da), resulting in a fragment at m/z = 112.
-
Ring Fragmentation : Pyrrolidinone rings can undergo characteristic fragmentation, including the loss of CO (28 Da) and C₂H₄ (28 Da).
-
Observing these specific fragments provides strong corroborating evidence for the proposed connectivity.
Conclusion: A Self-Validating Structural Proof
By integrating the data from multiple spectroscopic techniques, we have constructed an unassailable case for the structure of 5-(Aminomethyl)-1-ethyl-2-pyrrolidinone.
-
HRMS established the correct molecular formula (C₇H₁₄N₂O) and degrees of unsaturation (DoU=2).
-
IR Spectroscopy confirmed the presence of the key functional groups: a primary amine (-NH₂) and a lactam carbonyl (C=O).
-
¹H and ¹³C NMR provided a complete count of the proton and carbon environments, consistent with the proposed structure.
-
COSY and HSQC mapped out the individual spin systems (the ethyl group, the pyrrolidinone ring) and linked all protons to their directly attached carbons.
-
HMBC served as the final arbiter, connecting all the fragments into a single, unambiguous structure. The key correlations from the ethyl protons to the ring carbons and from the aminomethyl protons to the ring methine definitively established the substitution pattern.
This multi-faceted, self-validating approach ensures the highest level of confidence in the structural assignment, providing a solid foundation for all subsequent research and development activities.
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